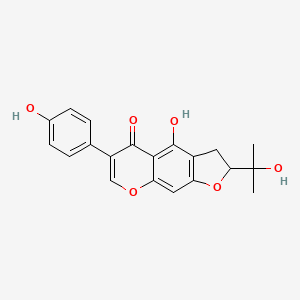

Erythrinin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Memory-Enhancing Activity : Erythrinine, a compound related to Erythrinin C, demonstrated significant memory-enhancing effects in mice. This suggests potential applications in treating memory-related disorders (R. Kamalraj & R. SubhashreeG, 2019).

Antioxidant Activity : A study on Erythrina × neillii, which contains compounds related to this compound, showed potent antioxidant activities. This indicates its potential use in combating oxidative stress-related diseases (S. K. Gabr et al., 2019).

Antismoking Agent : Erythrinine was evaluated for its potential as an antismoking agent. The study concluded that it could be effective against nicotine addiction, suggesting its use in smoking cessation therapies (K. Raji & V. Muthukumar, 2016).

Phytoestrogen Properties : Erythroidine alkaloids, similar to this compound, were identified as a novel class of phytoestrogens. They show estrogenic activity, which could be beneficial in treating gynecological conditions or hormone-related disorders (Sefirin Djiogue et al., 2014).

Insecticidal Activity : Dimeric alkaloids related to this compound showed excellent insecticidal activities against aphids, suggesting applications in pest control (Bing-Jie Zhang et al., 2016).

Antimicrobial Properties : Extracts containing this compound-related compounds showed antimicrobial activity, indicating potential in treating infections or as preservatives (L. Mitscher et al., 1988).

Mechanism of Action

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of Erythrinin C are not well-documented in the literature. As an isoflavone, it may interact with various enzymes, proteins, and other biomolecules. Isoflavones are known to have diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects

Cellular Effects

This compound has been reported to have strong cytotoxicity against lung adenocarcinoma and breast cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound has been identified as a potential antagonist against dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia . It was found to have a binding energy of -11.395kcal/mol in computational docking and scoring analysis . This suggests that this compound may exert its effects at the molecular level through binding interactions with DHODH, potentially leading to enzyme inhibition or activation and changes in gene expression.

Properties

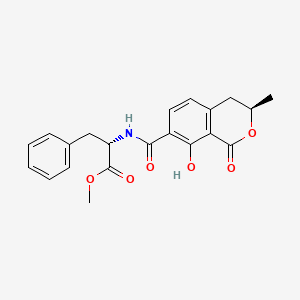

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBVKGDFOQADTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Erythrinin C and where is it found?

A1: this compound is an isoflavonoid compound found naturally in several plant species. It was first isolated from the roots of Pueraria peduncularis [, ], a plant with traditional medicinal uses. It has also been identified in other species like Ficus nymphaefolia [], Erythrina caffra [], Erythrina arborescens [], Erythrina poeppigiana [], and Lupinus albus [].

Q2: What are the potential anti-cancer properties of this compound?

A2: Research suggests that this compound exhibits promising anti-tumor activity. In vitro studies have demonstrated its inhibitory effects on lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines []. Specifically, this compound showed significant inhibition (over 40%) against the A549 lung adenocarcinoma cell line and even more potent inhibition (over 47%) against the MCF-7 breast cancer cell line [].

Q3: How does this compound exert its anti-cancer effects?

A3: While the exact mechanism of action is still under investigation, computational studies propose that this compound might function as an antagonist of dihydroorotate dehydrogenase (DHODH) []. DHODH is an enzyme involved in pyrimidine biosynthesis, a pathway crucial for cell growth and proliferation. Inhibiting DHODH disrupts this pathway, potentially leading to anti-cancer effects, particularly in acute myeloid leukemia (AML) where DHODH is considered a therapeutic target [].

Q4: What is known about the structure of this compound?

A4: this compound is a dihydrofurano-isoflavone []. While the provided abstracts don't detail its exact molecular formula or weight, they emphasize the use of spectroscopic techniques like 1D and 2D NMR, and MS for its structural characterization [, , , , , ]. These techniques help elucidate the compound's structure by analyzing its interactions with electromagnetic radiation and determining its mass-to-charge ratio.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![Acetyl[18]annulene](/img/structure/B579811.png)